molecular formula C25H20BrN3O7S B405488 ETHYL (2Z)-2-{[2-(ACETYLOXY)-5-BROMOPHENYL]METHYLIDENE}-7-METHYL-5-(3-NITROPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-2-{[2-(ACETYLOXY)-5-BROMOPHENYL]METHYLIDENE}-7-METHYL-5-(3-NITROPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B405488
M. Wt: 586.4g/mol
InChI Key: BQIXLLKPAYRUIB-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[2-(acetyloxy)-5-bromobenzylidene]-5-{3-nitrophenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, substituted with various functional groups such as acetyloxy, bromobenzylidene, nitrophenyl, and methyl groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-2-{[2-(ACETYLOXY)-5-BROMOPHENYL]METHYLIDENE}-7-METHYL-5-(3-NITROPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves a multi-step process. One common method includes the condensation of ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with 3-nitrobenzaldehyde in the presence of a base such as sodium acetate in glacial acetic acid. The reaction mixture is then refluxed, cooled, and the resulting solid is collected and purified .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(acetyloxy)-5-bromobenzylidene]-5-{3-nitrophenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-{[2-(ACETYLOXY)-5-BROMOPHENYL]METHYLIDENE}-7-METHYL-5-(3-NITROPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The presence of functional groups such as nitro and bromobenzylidene allows for interactions with various biological molecules, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[2-(acetyloxy)-5-bromobenzylidene]-5-{3-nitrophenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetyloxy, bromobenzylidene, and nitrophenyl groups differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity profiles.

Properties

Molecular Formula

C25H20BrN3O7S

Molecular Weight

586.4g/mol

IUPAC Name

ethyl (2Z)-2-[(2-acetyloxy-5-bromophenyl)methylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H20BrN3O7S/c1-4-35-24(32)21-13(2)27-25-28(22(21)15-6-5-7-18(11-15)29(33)34)23(31)20(37-25)12-16-10-17(26)8-9-19(16)36-14(3)30/h5-12,22H,4H2,1-3H3/b20-12-

InChI Key

BQIXLLKPAYRUIB-NDENLUEZSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)/C(=C/C4=C(C=CC(=C4)Br)OC(=O)C)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C(=CC4=C(C=CC(=C4)Br)OC(=O)C)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C(=CC4=C(C=CC(=C4)Br)OC(=O)C)S2)C

Origin of Product

United States

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